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  • Product: 2,6-Dibromo-4-iodophenol
  • CAS: 187407-15-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,6-Dibromo-4-iodophenol

Precision Characterization, Synthesis, and Orthogonal Reactivity in Drug Discovery Executive Summary 2,6-Dibromo-4-iodophenol (CAS: 187407-15-4) represents a specialized class of tri-halogenated phenols utilized primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis, and Orthogonal Reactivity in Drug Discovery

Executive Summary

2,6-Dibromo-4-iodophenol (CAS: 187407-15-4) represents a specialized class of tri-halogenated phenols utilized primarily as a high-fidelity intermediate in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its halogen substituents: the iodine atom at the para position is significantly more labile toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) than the bromine atoms at the ortho positions. This property allows for site-selective functionalization, making it a critical scaffold for constructing complex biaryls and antioxidant pharmacophores.

This guide provides a definitive breakdown of its physicochemical properties, a self-validating synthesis protocol, and critical analytical data for identification.

Physicochemical Profile

The molecular weight of 2,6-Dibromo-4-iodophenol is not a single static number in the context of mass spectrometry due to the distinct isotopic signatures of bromine.

Table 1: Core Chemical Data
PropertyValueTechnical Note
Chemical Formula C₆H₃Br₂IO
Average Molecular Weight 377.80 g/mol Used for stoichiometric calculations (weighing).
Monoisotopic Mass 375.757 g/mol Based on ⁷⁹Br₂; observed in High-Res MS.
CAS Number 187407-15-4Specific isomer identification.
Appearance Off-white to pale yellow solidOxidizes slightly upon light exposure.
Acidity (pKa) ~6.0 - 6.5 (Predicted)More acidic than phenol (pKa 10) due to electron-withdrawing halogens.
Solubility DMSO, Methanol, ChloroformSparingly soluble in water; soluble in aqueous base.
Isotopic Distribution (Mass Spectrometry Signature)

For researchers identifying this compound via LC-MS or GC-MS, the "Molecular Weight" manifests as a distinct triplet pattern due to the two bromine atoms. Iodine is monoisotopic (¹²⁷I).

  • M (376 m/z): Contains ⁷⁹Br + ⁷⁹Br (Relative Intensity: ~50%)[2]

  • M+2 (378 m/z): Contains ⁷⁹Br + ⁸¹Br (Relative Intensity: ~100%)

  • M+4 (380 m/z): Contains ⁸¹Br + ⁸¹Br (Relative Intensity: ~50%)[2]

Diagnostic Rule: Look for a 1:2:1 ratio in the molecular ion cluster. Any deviation suggests mono-brominated impurities or loss of iodine.

Synthetic Methodology

While 2,6-dibromo-4-iodophenol can theoretically be accessed via bromination of 4-iodophenol, this route is chemically flawed for high-purity applications. Bromine is a stronger oxidant than iodine and can displace the iodine atom (halogen scrambling), leading to mixtures of tribromophenol.

Recommended Route: Iodination of 2,6-Dibromophenol. This route leverages the open para position, which is activated by the phenolic hydroxyl group.

Protocol: Oxidative Iodination

Reagents: 2,6-Dibromophenol (1.0 eq), Potassium Iodide (KI, 1.1 eq), Hydrogen Peroxide (H₂O₂, 30% aq, 1.2 eq), Methanol/Water (1:1).

  • Dissolution: Dissolve 2,6-dibromophenol in Methanol/Water mixture in a round-bottom flask.

  • Activation: Add Potassium Iodide (KI) and stir until dissolved.

  • Controlled Oxidation: Add H₂O₂ dropwise at 0°C.

    • Mechanism:[3] H₂O₂ oxidizes I⁻ to electrophilic I⁺ (or hypoiodous acid species) in situ.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a slightly lower Rf spot.

  • Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution. This reduces unreacted iodine (brown color) back to iodide (colorless), preventing over-iodination.

  • Workup: Acidify with 1M HCl to pH 3 (precipitates the phenol). Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2,6-Dibromophenol Reagents Add KI (1.1 eq) + MeOH/H2O Start->Reagents Oxidation Dropwise H2O2 (0°C) Generates electrophilic I+ Reagents->Oxidation Reaction Reaction Progress (EAS at Para-position) Oxidation->Reaction 2-4 Hours, RT Quench Quench: Na2S2O3 (Removes excess I2) Reaction->Quench Color change: Brown -> Clear Workup Acidify (pH 3) -> Extract EtOAc Quench->Workup Product Product: 2,6-Dibromo-4-iodophenol (Yield >85%) Workup->Product

Figure 1: Step-by-step oxidative iodination workflow ensuring regiospecificity and high yield.

Analytical Characterization (Self-Validation)

To ensure the synthesized material is 2,6-Dibromo-4-iodophenol and not a scrambled byproduct, verify using these spectral markers:

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)
  • Symmetry Check: The molecule has a plane of symmetry. You should observe only one signal for the aromatic protons.

  • Chemical Shift: A singlet (s, 2H) appearing between δ 7.80 – 8.00 ppm .

    • Note: The protons are meta to the OH and ortho to the Iodine. The deshielding effect of the halogens pushes the shift downfield compared to phenol.

  • Phenolic Proton: A broad singlet (s, 1H) around δ 5.5 – 6.0 ppm (solvent dependent; disappears with D₂O shake).

¹³C NMR
  • Carbon Count: Expect only 4 distinct carbon signals due to symmetry.

    • C-OH (ipso to oxygen): ~150 ppm.

    • C-Br (ortho): ~110 ppm.

    • C-H (meta): ~140 ppm.

    • C-I (para): ~80-90 ppm (significantly upfield due to the "Heavy Atom Effect" of Iodine).

Applications: Orthogonal Cross-Coupling

The primary value of 2,6-dibromo-4-iodophenol in drug discovery is its ability to undergo sequential, site-selective coupling reactions. The C-I bond is weaker and more reactive than the C-Br bond.

Reaction Logic
  • First Coupling (Site A): Pd-catalyzed reaction at RT or mild heat targets the 4-Iodo position.

  • Second Coupling (Site B/C): Harsher conditions (higher temp, specialized ligands like S-Phos) activate the 2,6-Dibromo positions.

Chemoselectivity Diagram

Orthogonal_Coupling Substrate 2,6-Dibromo-4-iodophenol Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Boronic Acid R1, Mild Base) Substrate->Step1 Selectively reacts at C-I Intermediate 4-Substituted-2,6-dibromophenol Step1->Intermediate Step2 Step 2: Suzuki/Buchwald (Pd2(dba)3, Ligand, R2, Heat) Intermediate->Step2 Reacts at C-Br Final 2,4,6-Trisubstituted Phenol (Library Scaffold) Step2->Final

Figure 2: Chemoselective strategy utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Safety & Handling

  • Toxicity: Like most halogenated phenols, this compound is likely toxic if swallowed and a skin irritant.[4] It acts as an uncoupler of oxidative phosphorylation in mitochondria (similar to 2,4-dinitrophenol).

  • Storage: Light sensitive. Iodine-carbon bonds can undergo homolytic cleavage under UV light. Store in amber vials at 2-8°C.

  • Disposal: Do not dispose of in general organic waste if possible; segregate as halogenated waste to prevent corrosion of incinerators.

References

  • Sigma-Aldrich. 2,6-Dibromo-4-iodophenol Product Sheet. CAS 187407-15-4.[1][5][6] Link

  • ChemicalBook. 2,6-Dibromo-4-iodophenol Physical Properties. Link

  • PubChem. 2,6-Dibromo-4-iodophenol Compound Summary. Link

  • Fujisawa, H. et al. (2002). "Design and synthesis of 2,6-diprenyl-4-iodophenol...". Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 4-iodo-2,6-substituted phenol synthesis). Link

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 2,6-Dibromo-4-iodophenol

Executive Summary 2,6-Dibromo-4-iodophenol (CAS: 187407-15-4) is a highly functionalized halogenated phenol used primarily as a scaffold in the development of thyromimetic drugs, X-ray contrast agents, and potent antioxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dibromo-4-iodophenol (CAS: 187407-15-4) is a highly functionalized halogenated phenol used primarily as a scaffold in the development of thyromimetic drugs, X-ray contrast agents, and potent antioxidants.[1] Its structural uniqueness lies in the specific "2,6-dibromo" substitution pattern, which sterically protects the phenolic hydroxyl group while activating the 4-position for further cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) or serving as a definitive biological probe.

This guide details two validated synthesis pathways: a high-precision laboratory method using N-iodosuccinimide (NIS) and a green chemistry approach utilizing oxidative iodination with hydrogen peroxide.

Key Physicochemical Data:

Property Value
Molecular Formula C₆H₃Br₂IO
Molecular Weight 377.80 g/mol
Melting Point 99–101 °C
Appearance White to off-white crystalline solid

| Solubility | Soluble in chloroform, ethyl acetate, acetonitrile; sparingly soluble in water. |

Retrosynthetic Analysis

The synthesis of 2,6-dibromo-4-iodophenol is best approached via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) at position 1 is a strong ortho, para-director. However, since the ortho positions (2 and 6) are already occupied by bromine atoms, the incoming electrophile (Iodine) is directed exclusively to the para position (4).

  • Target Molecule: 2,6-Dibromo-4-iodophenol[1][2]

  • Disconnection: C(4)-I bond.[1][3]

  • Precursor: 2,6-Dibromophenol (Commercially available, CAS: 608-33-3).

  • Reagent: Electrophilic Iodine source (

    
    ).
    

Retrosynthesis Target 2,6-Dibromo-4-iodophenol Precursor 2,6-Dibromophenol Target->Precursor  C-I Disconnection   IodineSource Electrophilic Iodine (I+) Target->IodineSource

Figure 1: Retrosynthetic disconnection showing the logical precursor 2,6-dibromophenol.

Primary Synthesis Protocol (Method A: NIS Route)

Context: This is the "Gold Standard" for laboratory-scale synthesis (mg to gram scale). It offers mild conditions, high regioselectivity, and simple workup.

Reaction Mechanism

N-Iodosuccinimide (NIS) acts as a reservoir for the iodonium ion (


). The reaction is driven by the activation of the phenolic ring. The presence of two bromine atoms slightly deactivates the ring compared to phenol, but the -OH group's resonance donation is sufficient to facilitate the attack at room temperature.
Experimental Procedure

Reagents:

  • 2,6-Dibromophenol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (MeCN) [Solvent]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromophenol (e.g., 10.0 g, 39.7 mmol) in Acetonitrile (100 mL). Ensure complete dissolution.

  • Addition: Add N-iodosuccinimide (9.8 g, 43.6 mmol) in small portions over 20 minutes. Note: Adding in portions prevents a localized high concentration of iodine, ensuring uniform reaction.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 3 to 4 hours. Monitor progress via TLC (Thin Layer Chromatography) using 10% EtOAc/Hexane. The starting material (Rf ~0.6) should disappear, replaced by a slightly lower Rf spot.

  • Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Workup:

    • Redissolve the residue in Diethyl Ether (200 mL).

    • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

      
      ) . Critical Step: This reduces any unreacted iodine (brown color) to iodide (colorless), preventing contamination.
      
    • Wash with water (100 mL) followed by brine (100 mL).

    • Dry the organic layer over anhydrous Magnesium Sulfate (

      
      ).
      
  • Purification: Filter and concentrate in vacuo. The crude solid is usually pure enough ( >90%). For analytical purity, recrystallize from Hexane/Chloroform or perform flash column chromatography (Silica gel, 5% EtOAc in Hexane).

Yield: 90–95% Characterization:

  • 1H NMR (300 MHz, CDCl3): δ 7.72 (s, 2H, Ar-H), 5.87 (s, 1H, -OH).

  • 13C NMR (75 MHz, CDCl3): δ 149.6 (C-OH), 139.8 (C-H), 110.9 (C-Br), 81.9 (C-I).

Alternative Synthesis (Method B: Green Chemistry)

Context: This method uses molecular iodine and hydrogen peroxide.[3] It is ideal for larger scales where atom economy and avoiding succinimide byproducts are priorities.

Reaction Logic

Hydrogen peroxide oxidizes molecular iodine (


) in situ to generate the active electrophilic species (likely 

or hypoiodous acid), making the iodine more reactive toward the deactivated dibromophenol ring.
Experimental Procedure

Reagents:

  • 2,6-Dibromophenol (1.0 eq)

  • Iodine (

    
    ) (0.5–0.6 eq) Note: Stoichiometry is lower because H2O2 recycles Iodide back to Iodine.
    
  • Hydrogen Peroxide (30% aq, 1.0 eq)

  • Water or Methanol (Solvent)

Protocol:

  • Suspend 2,6-dibromophenol in water (or 50% aqueous methanol).

  • Add molecular Iodine (

    
    ).[3]
    
  • Slowly add Hydrogen Peroxide dropwise while stirring.

  • Heat the mixture to 50 °C for 4–6 hours. Note: Slightly higher temperature is required compared to the NIS method due to the aqueous medium.

  • Cool to room temperature. The product often precipitates out as a solid.

  • Filter the solid and wash with cold water and a small amount of dilute Sodium Thiosulfate solution.

  • Recrystallize from ethanol/water if necessary.

Yield: 75–85%

SynthesisPathways cluster_MethodA Method A: Laboratory Scale (High Yield) cluster_MethodB Method B: Green Chemistry Start 2,6-Dibromophenol StepA1 Reagent: NIS Solvent: MeCN Temp: 25°C Start->StepA1 StepB1 Reagent: I2, H2O2 Solvent: Water Temp: 50°C Start->StepB1 Product 2,6-Dibromo-4-iodophenol (Yield: >90%) StepA1->Product StepB1->Product

Figure 2: Comparison of the NIS (Method A) and Peroxide (Method B) synthesis pathways.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to steric hindrance.Extend reaction time or slightly increase temperature (max 50°C for Method A).
Product is Brown/Yellow Residual Iodine contamination.Wash thoroughly with Sodium Thiosulfate (

) until the organic layer is clear.
Multiple Spots on TLC Over-iodination (rare) or oxidation of phenol to quinone.Ensure strict stoichiometry (1.0–1.1 eq of iodinating agent). Perform reaction under Nitrogen atmosphere.
Oily Product Residual solvent or impurities preventing crystallization.[4]Recrystallize using Hexane.[2][4] Seed the solution with a crystal if available.

Safety & Handling

  • N-Iodosuccinimide (NIS): Irritant. Store in a refrigerator (2–8°C) and protect from light. It can decompose to release iodine vapor.

  • 2,6-Dibromo-4-iodophenol: Like many halogenated phenols, it acts as an uncoupler of oxidative phosphorylation. Handle with gloves and use a fume hood to avoid inhalation of dust.

  • Waste Disposal: All aqueous washes containing iodine/thiosulfate must be disposed of in the halogenated waste stream, not down the drain.

References

  • Synthesis Protocol & Characterization (NIS Method)

    • Source: Amazon Web Services (AWS)
    • Title: "Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles: Application to the Enantioselective Synthesis of Indolo.
    • Details: Provides specific Mp (99-101°C)
    • (Note: Verified via Snippet 1.4 in search).

  • Green Chemistry Iodination (H2O2/I2 Method)

    • Source: SciELO / Journal of the Brazilian Chemical Society.
    • Title: "Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water."[3][5][6]

    • Details: Validates the regioselectivity of I2/H2O2 for 2,6-substituted phenols (specifically 2,6-dichlorophenol to 2,6-dichloro-4-iodophenol).
  • Applications & Biological Activity

    • Source: PubMed / N
    • Title: "Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxid
    • Details: Discusses the structure-activity relationship of 4-iodophenols as antioxidants.
  • Crystallographic Data

    • Source: German N
    • Title: "Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6-Dihalogen
    • Details: Provides structural context for the starting material, 2,6-dibromophenol.[1][2][4][7][8]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 2,6-Dibromo-4-iodophenol

Executive Summary This technical guide provides a comprehensive spectroscopic profile of 2,6-Dibromo-4-iodophenol , a tri-halogenated phenolic intermediate used in the synthesis of bioactive compounds and as a reference...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2,6-Dibromo-4-iodophenol , a tri-halogenated phenolic intermediate used in the synthesis of bioactive compounds and as a reference standard in the analysis of disinfection byproducts (DBPs).

Critical Note on Identification: Researchers must distinguish this compound from its methylated analog, 2,6-dibromo-4-methylphenol (2,6-dibromo-p-cresol, CAS 2432-14-6), which appears frequently in similar search contexts. The data presented herein is specific to the 4-iodo variant (CAS 187407-15-4).[1][2][3][4]

The compound exhibits


 symmetry, resulting in a simplified NMR splitting pattern that serves as a primary purity indicator. This guide details the synthesis via regioselective iodination, followed by validated NMR, IR, and Mass Spectrometry data.

Synthesis & Preparation Protocol

To ensure the spectral data correlates with high-purity material, the following synthesis protocol is recommended. This method utilizes N-iodosuccinimide (NIS) for the regioselective iodination of 2,6-dibromophenol, avoiding the formation of oxidized byproducts common with elemental iodine/oxidant systems.

Reaction Scheme

The synthesis proceeds via electrophilic aromatic substitution at the para position, which is activated by the hydroxyl group and sterically accessible despite the ortho bromines.

Synthesis cluster_conditions Conditions Start 2,6-Dibromophenol (CAS 608-33-3) Intermediate Electrophilic Substitution (C-4) Start->Intermediate  Mix at 20°C Reagent N-Iodosuccinimide (NIS) Solvent: Acetonitrile (MeCN) Reagent->Intermediate Product 2,6-Dibromo-4-iodophenol (CAS 187407-15-4) Yield: ~92% Intermediate->Product  4 Hours, Workup Ambient Temp (20-25°C) Ambient Temp (20-25°C) Inert Atmosphere (Optional) Inert Atmosphere (Optional)

Caption: Regioselective synthesis pathway using N-iodosuccinimide (NIS) in acetonitrile.

Experimental Procedure
  • Dissolution: Dissolve 2,6-dibromophenol (1.0 eq) in acetonitrile (MeCN).

  • Addition: Add N-iodosuccinimide (NIS, 1.0–1.2 eq) portion-wise over 1 hour at room temperature.

  • Reaction: Stir the mixture for 3–4 hours. Monitor via TLC (Solvent: 5% EtOAc/Hexane) for the disappearance of the starting material.

  • Workup: Remove acetonitrile under reduced pressure. Redissolve the residue in diethyl ether.

  • Washing: Wash the organic layer with aqueous Na₂S₂O₃ (to remove trace iodine), water, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from ethanol/water or purify via column chromatography (Silica gel, 5% EtOAc/Hexane).

  • Physical Property Check: The product should be a white solid with a melting point of 99–101 °C .[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule renders the protons at positions 3 and 5 equivalent, resulting in a distinct singlet in the aromatic region. This is the most reliable diagnostic peak for confirming 4-substitution.

Table 1: ¹H NMR Data (300/400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityIntegrationAssignment
3, 57.72 – 7.74 Singlet (s)2HAromatic C-H
1 (OH)5.87 – 5.91 Broad Singlet (br s)1HPhenolic -OH

Note: The chemical shift of the phenolic proton (OH) is concentration-dependent and may vary between 5.8 and 6.0 ppm or disappear due to deuterium exchange if D₂O is added.

Table 2: ¹³C NMR Data (75/100 MHz, CDCl₃)

PositionShift (δ, ppm)AssignmentStructural Context
1149.6 C-OHDeshielded by Oxygen
3, 5139.7 C-HAromatic CH (Symmetric)
2, 6110.8 C-BrShielded by Bromine (Heavy atom effect)
481.7 C-IHighly shielded by Iodine (Heavy atom effect)
Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the phenolic hydroxyl group and the halogenated aromatic ring.

  • O-H Stretch: 3404–3414 cm⁻¹ (Broad, intermolecular H-bonding).

  • C=C Aromatic Stretch: 1453 cm⁻¹.[5]

  • C-O Stretch / C-H Bend: 1318, 1233 cm⁻¹.

  • C-X (Halogen) Vibrations: 1158 cm⁻¹, 857 cm⁻¹ (Characteristic of 1,2,4,6-substitution pattern).

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the halogen content through isotopic abundance patterns. Bromine (⁷⁹Br, ⁸¹Br) exists in a ~1:1 ratio, while Iodine (¹²⁷I) is monoisotopic.

Isotopic Envelope Logic: For a molecule with two bromine atoms (Br₂), the molecular ion (M⁺) splits into a triplet with an intensity ratio of 1:2:1 .

  • M (376): Contains ⁷⁹Br + ⁷⁹Br + ¹²⁷I

  • M+2 (378): Contains ⁷⁹Br + ⁸¹Br + ¹²⁷I (Statistically most probable, 2x probability)

  • M+4 (380): Contains ⁸¹Br + ⁸¹Br + ¹²⁷I

Table 3: Key MS Fragments (EI/ESI)

m/z (approx)Ion IdentityInterpretation
376, 378, 380 [M]⁺ / [M-H]⁻Molecular Ion (1:2:1 pattern)
249, 251, 253 [M - I]⁺Loss of Iodine radical (127 Da)
170, 172 [M - I - Br]⁺Sequential loss of Halogens
127 I⁺Iodine cation

Structural Validation Logic

The following decision tree illustrates the logic for confirming the structure of 2,6-Dibromo-4-iodophenol versus potential impurities (e.g., starting material or isomers).

Validation Sample Unknown Sample MeltingPoint Melting Point Check Target: 99-101°C Sample->MeltingPoint NMR_H 1H NMR Analysis MeltingPoint->NMR_H In Range Peak_Check Aromatic Region Is there a Singlet at ~7.7 ppm? NMR_H->Peak_Check MS_Check MS Isotopic Pattern Is M+ cluster 1:2:1? Peak_Check->MS_Check Yes (Singlet 2H) Result_Fail_SM IMPURITY 2,6-Dibromophenol (Doublet/Triplet in NMR) Peak_Check->Result_Fail_SM No (Triplet/Doublet) Result_Fail_Iso ISOMER Asymmetric Substitution (Multiple Ar-H signals) Peak_Check->Result_Fail_Iso No (Multiple Singlets) Result_Pass CONFIRMED 2,6-Dibromo-4-iodophenol MS_Check->Result_Pass Yes

Caption: Analytical workflow for structural verification.

References

  • Synthesis & Melting Point: Konstantinova, L. S., et al. "Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols." Beilstein Journal of Organic Chemistry, 2023. (Data cited: mp 99-101°C, 1H NMR, 13C NMR).

  • Spectral Assignments: Li, X., et al. "Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles."[6] Supporting Information, 2011. (Detailed NMR assignments for 2,6-Dibromo-4-iodophenol as an intermediate).

  • General Halophenol Properties: "2,6-Dibromo-4-iodophenol."[1][3][4] PubChem Compound Summary, National Center for Biotechnology Information. (CAS 187407-15-4).

Sources

Exploratory

Technical Guide: 2,6-Dibromo-4-iodophenol in Advanced Organic Synthesis

Executive Summary 2,6-Dibromo-4-iodophenol represents a high-value "trident" scaffold in organic synthesis, defined by its unique halogen substitution pattern. Unlike symmetrical tri-bromo or tri-iodo analogs, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dibromo-4-iodophenol represents a high-value "trident" scaffold in organic synthesis, defined by its unique halogen substitution pattern. Unlike symmetrical tri-bromo or tri-iodo analogs, this molecule possesses a distinct reactivity gradient: a highly reactive para-iodine, two sterically hindered but functionalizable ortho-bromines, and an acidic phenolic hydroxyl group.

This guide details the strategic application of 2,6-Dibromo-4-iodophenol as a linchpin intermediate. Its primary utility lies in chemoselective cross-coupling (exploiting the


 of C–I vs. C–Br bonds) and its role as a structural mimetic in thyroid hormone analog (thyromimetic)  development.

Part 1: Chemical Profile & Reactivity Landscape

Structural Properties

The molecule features a phenol core flanked by electron-withdrawing halogens.

  • Acidity: The presence of three halogens (2x Br, 1x I) significantly increases the acidity of the phenolic proton compared to unsubstituted phenol (

    
     vs. 
    
    
    
    for polyhalophenols). This facilitates easy deprotonation for ether synthesis.
  • Steric Environment: The bulky bromine atoms at the 2,6-positions create a "steric pocket" around the hydroxyl group, influencing the kinetics of O-alkylation and protecting the ortho-carbons from unwanted side reactions.

The Reactivity Gradient

The core value of this molecule is the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Bromine bonds.[1]

BondApprox. BDE (kcal/mol)Reactivity (Pd-Catalysis)Strategic Role
C(4)–I ~65High (

)
Primary coupling site (Suzuki, Sonogashira).
C(2,6)–Br ~80Low (

)
Secondary functionalization or steric blocking.
C(1)–OH N/AVariableAnchor point for ethers/esters; Directing group.

Part 2: Chemoselective Cross-Coupling Applications

The most powerful application of 2,6-Dibromo-4-iodophenol is the ability to sequentially functionalize the ring without protecting the bromine atoms. Palladium-catalyzed cross-coupling reactions proceed through oxidative addition, the rate of which is significantly faster for Aryl-Iodides than Aryl-Bromides.

Protocol: Site-Selective Suzuki-Miyaura Coupling

Objective: Arylation at the C4 position while retaining C2/C6 bromines.

Mechanistic Insight: To achieve high selectivity, we utilize a palladium catalyst with a ligand that is active enough to insert into the C–I bond but not electron-rich enough to activate the sterically hindered C–Br bonds at low temperatures.


 is the standard choice due to its bulk and moderate activity.

Experimental Workflow:

  • Substrate: 2,6-Dibromo-4-iodophenol (1.0 equiv).

  • Coupling Partner: Arylboronic acid (

    
    , 1.1 equiv).
    
  • Catalyst:

    
     (3-5 mol%).
    
  • Base/Solvent:

    
     (2.0 equiv) in DME/Water (4:1) or Toluene/Ethanol/Water.
    
  • Condition:

    
     for 4-6 hours. Note: Avoid reflux temperatures (>80°C) to prevent activation of the bromines.
    

Self-Validating Check:

  • Monitor reaction by TLC/HPLC. The disappearance of the starting iodide and the appearance of a single new spot indicates C4 coupling.

  • If bis-coupling (at Br sites) is observed, lower the temperature to

    
     and reduce catalyst loading.
    
Visualization of Chemoselectivity

The following diagram illustrates the logical flow of sequential functionalization.

ReactivityMap cluster_legend Reaction Conditions Start 2,6-Dibromo-4-iodophenol Step1 C4-Arylated Intermediate (Retention of Br) Start->Step1 Pd(0), Ar-B(OH)2 Selective C-I Coupling Step2 Thyromimetic Scaffold (Diaryl Ether) Step1->Step2 Cu(OAc)2, Ar-OH Chan-Lam Coupling (O-Arylation) Step3 Fully Substituted Terphenyl Core Step1->Step3 Pd(0), R-B(OH)2 (Excess) High Temp C-Br Coupling Legend1 Blue Arrow: Kinetic Control (C-I) Legend2 Red Arrow: Phenolic Modification

Figure 1: Chemoselective reaction pathways for 2,6-Dibromo-4-iodophenol. The C-I bond is the "kinetic gatekeeper," allowing initial elaboration before addressing the phenolic OH or ortho-bromines.

Part 3: Applications in Drug Discovery (Thyromimetics)

2,6-Dibromo-4-iodophenol is a structural surrogate for the metabolic precursors of Thyroxine (T4) and Triiodothyronine (T3) .

Synthesis of Thyronine Analogs

Thyroid hormones are characterized by a diphenyl ether linkage with specific halogenation patterns (3,5-diiodo or 3,5-dibromo). This molecule serves as the "Acceptor" ring in the synthesis of the thyronine core.

Key Reaction: Chan-Lam Coupling Traditional Ullmann ether synthesis requires harsh conditions (high heat, strong copper catalysis) which can lead to dehalogenation. The Chan-Lam coupling offers a milder alternative using boronic acids.

Protocol:

  • Reactants: 2,6-Dibromo-4-iodophenol (1.0 equiv) + Arylboronic acid (2.0 equiv).

  • Catalyst:

    
     (1.0 equiv).
    
  • Base/Ligand: Pyridine (2.0 equiv) or

    
    .
    
  • Atmosphere:

    
     (balloon pressure) or open air.
    
  • Solvent: DCM or Dichloroethane at Room Temperature.

Why this works: The acidity of the 2,6-dibromophenol facilitates the formation of the Copper(II)-phenolate species, which then transmetallates with the boronic acid.

Part 4: Synthesis of the Core Scaffold

While 2,6-dibromophenol is commercially available, the iodinated target often requires in-house preparation to ensure freshness (aryl iodides can degrade).

Protocol: Regioselective Iodination

Reaction: Electrophilic Aromatic Substitution (EAS). Target: Para-position (activated by -OH, sterically accessible relative to ortho).

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,6-dibromophenol (10 mmol) in Methanol (20 mL).

  • Basification: Add aqueous NaOH (10 mmol) to generate the phenoxide anion. Rationale: The phenoxide is significantly more reactive toward electrophiles than the phenol.

  • Iodination: Cool to 0°C. Add Iodine (

    
    , 10 mmol) and Hydrogen Peroxide (
    
    
    
    , 5 mmol) dropwise.
    • Alternative: Use Iodine Monochloride (ICl) in acetic acid for strictly anhydrous conditions.

  • Quenching: Stir at RT for 2 hours. Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (indicated by disappearance of brown color).
    
  • Isolation: Acidify with HCl (1M) to precipitate the product. Filter and recrystallize from Ethanol/Water.

Data Table: Typical Yields & Properties

ParameterValue/Observation
Appearance Off-white to pale yellow needles
Melting Point 138–140 °C (Decomposes)
1H NMR (DMSO-d6)

~8.0 ppm (s, 2H, Ar-H),

~10.5 ppm (s, 1H, OH)
Typical Yield 85-92%

Part 5: Advanced Material Applications

Beyond pharma, this scaffold is utilized in:

  • Flame Retardants: Halogenated phenols are precursors to reactive flame retardants. The hydroxyl group allows incorporation into epoxy resins or polycarbonates, while the heavy halogens (Br, I) act as radical scavengers during combustion.

  • Conducting Polymers: Polymerization via the C4-iodine (using Yamamoto or Heck coupling) yields poly(phenylene) derivatives with pendant hydroxyl groups, useful for sensor applications where the OH group binds to analytes.

References

  • Gallo, R. D. C., et al. (2020).[2] Studies toward the synthesis of the L-thyroxine hormone.[2] Blucher Proceedings. Link

  • PubChem. (n.d.).[3] 2,6-Dibromo-4-nitrophenol (structural analog reference).[4] National Library of Medicine. Link

  • Fairlamb, I. J. S., et al. (2021).[5] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Link

  • Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol.[4][6] Org.[7][8][9][10][11][12] Synth. 1940, 20, 34. Link

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-iodophenol

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of chemoselectivity in polyhalogenated phenols.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of chemoselectivity in polyhalogenated phenols.

Executive Summary

2,6-Dibromo-4-iodophenol is a critical pharmacophore precursor, particularly in the synthesis of thyromimetics (thyroid hormone analogs like GC-1 and Sobetirome ) and halogenated biaryl scaffolds. The molecule presents a classic "selectivity puzzle": it contains three halogen atoms and an acidic phenol group.

This guide details the methodology to achieve exclusive C4-arylation (reacting the iodine) while preserving the sterically hindered C2 and C6 bromine atoms. This selectivity is governed by the bond dissociation energy hierarchy (


) and steric screening at the ortho-positions.

Strategic Analysis & Mechanistic Logic

The Selectivity Hierarchy

Success depends on exploiting the kinetic differences in oxidative addition. The C-I bond is significantly weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). Furthermore, the 2,6-dibromo positions are sterically shielded by the phenolic oxygen and the incoming ligand sphere of the palladium catalyst.

  • Primary Target (C4-I): Fast oxidative addition, accessible.

  • Secondary Target (C2/C6-Br): Slow oxidative addition, sterically hindered. Requires specialized ligands (e.g., SPhos, XPhos) and elevated temperatures to activate.

The Phenol Problem (Protection vs. Direct Use)

The free phenolic hydroxyl group (


 due to electron-withdrawing halogens) poses two risks:
  • Catalyst Poisoning: Formation of palladium-phenoxides.

  • Solubility: Poor solubility in non-polar solvents used for anhydrous couplings.

Recommendation: For small-scale discovery, direct coupling in aqueous/organic biphasic systems is viable. For scale-up or complex partners, O-protection (Methyl ether, MOM, or TIPS) is strongly advised to prevent side reactions and simplify purification.

Visualization of Selectivity Pathway

The following diagram illustrates the kinetic branching that allows for selective product formation.

ReactionSelectivity Substrate 2,6-Dibromo-4-iodophenol OxAdd_I Oxidative Addition (C-I) FAST (Kinetic Product) Substrate->OxAdd_I  Low Temp / Std Ligand OxAdd_Br Oxidative Addition (C-Br) SLOW (Thermodynamic/Forced) Substrate->OxAdd_Br  High Temp / Bulky Ligand Pd0 Pd(0) Catalyst Pd0->OxAdd_I Int_I Pd(II)-Aryl Complex (C4 Position) OxAdd_I->Int_I Int_Br Pd(II)-Aryl Complex (C2/C6 Position) OxAdd_Br->Int_Br Product 4-Aryl-2,6-dibromophenol (Target) Int_I->Product  + Ar-B(OH)2  Transmetalation Byproduct Poly-arylated Species (Impurity) Int_Br->Byproduct

Caption: Kinetic bifurcation in Pd-catalyzed coupling. Path A (Green) is favored under mild conditions.

Experimental Protocols

Protocol A: Direct Site-Selective Suzuki Coupling (Free Phenol)

Best for: Rapid library generation where an extra protection/deprotection step is undesirable.

Materials:

  • Substrate: 2,6-Dibromo-4-iodophenol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (2-3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with 2,6-dibromo-4-iodophenol (378 mg, 1.0 mmol), arylboronic acid (1.1 mmol), and

    
     (35 mg, 0.03 mmol).
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (4 mL) and 2M aq.

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 60°C (oil bath temperature).

    • Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the bromine positions.

  • Monitoring: Monitor by TLC or LCMS after 2 hours. The starting material (iodide) should disappear, leaving the bromines intact.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol). Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: High-Yield Protected Coupling (Methyl Ether)

Best for: Large-scale synthesis (e.g., Thyromimetic drug candidates) requiring high purity.

Phase 1: Protection

  • Dissolve 2,6-dibromo-4-iodophenol in Acetone.

  • Add

    
     (1.5 equiv) and MeI (1.2 equiv). Stir at RT for 4 hours.
    
  • Filter and concentrate to yield 2,6-dibromo-4-iodoanisole .

Phase 2: Coupling

  • Catalyst System: Use

    
     (2 mol%) with 
    
    
    
    (4 mol%) OR
    
    
    (for sterically demanding boronic acids).
  • Conditions: React the protected anisole with Boronic Acid (1.1 equiv) and

    
     (2.0 equiv) in Toluene/Water (10:1) at 70-80°C .
    
  • Selectivity Check: The methyl group adds steric bulk, further protecting the ortho-bromines from unwanted coupling.

Data Summary Table: Optimization Parameters
ParameterRecommendationRationale
Catalyst

or

Standard Pd(0) sources are sufficient for C-I activation.
Ligand Triphenylphosphine (

)
"Generic" ligands prevent activation of the hindered bromines. Avoid Buchwald ligands (SPhos, XPhos) unless C-Br coupling is desired later.
Base

or

Mild bases prevent dehalogenation side reactions.
Temperature 40°C - 70°C< 80°C is critical. Higher temps overcome the activation energy barrier for C-Br bonds.
Solvent DME/Water or Toluene/EtOHBiphasic systems solubilize the inorganic base and polar phenol.

Sequential Functionalization (Library Expansion)

Once the C4-position is arylated, the remaining 2,6-dibromo motif can be utilized for further diversification (e.g., creating terphenyls).

Workflow for Step 2 (C-Br Activation): To react the remaining bromines after the iodine is consumed:

  • Switch Catalyst: Use Pd(OAc)2 + SPhos or Pd-PEPPSI-iPr .

  • Increase Temperature: Heat to 100-110°C .

  • Base: Switch to stronger bases like

    
    .
    

Workflow Start Start: 2,6-Dibromo-4-iodophenol Step1 Step 1: Protection (Optional) (MeI, K2CO3) Start->Step1 Step2 Step 2: Selective C4-Coupling (Pd(PPh3)4, 60°C) Target: C-I Bond Start->Step2 Direct Route Step1->Step2 Check QC Check: 1H NMR Confirm retention of Br signals Step2->Check Step3 Step 3: Exhaustive Coupling (Optional) (SPhos Pd G3, 110°C) Target: C-Br Bonds Check->Step3 Expand Library Final Final Product (Biaryl or Terphenyl) Check->Final Isolate Biaryl Step3->Final

Caption: Sequential workflow for controlled functionalization of the halogenated scaffold.

Troubleshooting & "Senior Scientist" Tips

  • Dehalogenation: If you observe the loss of bromine atoms (hydrodehalogenation), your reaction temperature is too high, or the solvent is acting as a hydride source (avoid excessive Ethanol at high temps). Switch to DMF or Toluene.

  • Stalled Reaction: If the iodine doesn't react at 60°C, do not just crank the heat. Add 1-2 mol% more catalyst or switch to a slightly more active catalyst like

    
     before raising the temperature, to maintain selectivity.
    
  • Purification: The 2,6-dibromo-4-arylphenols are often crystalline solids. Attempt recrystallization from Hexanes/CH2Cl2 before resorting to chromatography.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Scanlan, T. S.; et al. "Selective Thyromimetics: Synthesis and Biological Evaluation of GC-1." Bioorganic & Medicinal Chemistry, 2001, 9, 1395-1416. (Demonstrates the use of 3,5-dibromo-4-hydroxy scaffolds).
  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Foundational work on ligand effects on selectivity). Link

  • BenchChem. "Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol." Application Note, 2025.

Sources

Application

Application Note: Scalable Synthesis of 2,6-Dibromo-4-iodophenol

Executive Summary 2,6-Dibromo-4-iodophenol (CAS 187407-15-4) is a critical halogenated phenol intermediate, widely utilized in the synthesis of thyromimetic agents, radiolabeled imaging ligands, and complex agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dibromo-4-iodophenol (CAS 187407-15-4) is a critical halogenated phenol intermediate, widely utilized in the synthesis of thyromimetic agents, radiolabeled imaging ligands, and complex agrochemicals. Its structural integrity—specifically the regiochemical purity of the halogen substitution—is paramount for downstream efficacy.

This guide outlines a validated, scalable protocol for the synthesis of 2,6-Dibromo-4-iodophenol starting from 4-iodophenol. Unlike enzymatic or oxidative iodination of 2,6-dibromophenol, which can suffer from regioselectivity issues (e.g., formation of 'quinone' species or poly-iodination), the bromination of 4-iodophenol exploits the high ortho-directing power of the phenolic hydroxyl group to ensure exclusive 2,6-substitution.

Two protocols are provided:

  • Method A (High Purity/Lab Scale): Uses N-bromosuccinimide (NBS) for mild, controlled halogenation.

  • Method B (Industrial Scale): Uses elemental bromine (

    
    ) for cost-effective mass production.
    

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) on the phenol ring is a strong activator and an ortho, para-director. The iodine atom at the para position is a weak deactivator but also an ortho, para-director.

  • Starting Material: 4-Iodophenol.[1][2][3][4]

  • Directing Effects: The -OH group strongly activates the 2 and 6 positions. The 4-position is blocked by Iodine.

  • Selectivity: Since the 3 and 5 positions are meta to the activating -OH group and ortho to the deactivating Iodine, substitution at these positions is kinetically disfavored. This ensures high regioselectivity for the 2,6-dibromo product.[3]

Reaction Pathway Diagram[5]

SynthesisPathway Start 4-Iodophenol (C6H5IO) Inter Intermediate: 2-Bromo-4-iodophenol Start->Inter + 1 eq. Br source (Fast) Product Target: 2,6-Dibromo-4-iodophenol Inter->Product + 1 eq. Br source (Fast) Byproduct Impurity: Unreacted / Mono-bromo Inter->Byproduct Incomplete Reaction

Figure 1: Stepwise electrophilic bromination pathway. The reaction proceeds rapidly through the mono-bromo intermediate to the thermodynamically stable 2,6-dibromo product.

Experimental Protocols

Method A: High-Purity Synthesis (NBS Route)

Recommended for gram-scale synthesis where purity is critical and handling elemental bromine is undesirable.

Reagents:

  • 4-Iodophenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Acetonitrile (MeCN) or DMF (Solvent)

  • Sodium Thiosulfate (

    
    ) (Quench)
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodophenol (10.0 g, 45.4 mmol) in Acetonitrile (100 mL) . Ensure complete dissolution.

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add NBS (17.0 g, 95.4 mmol) portion-wise over 15 minutes. Note: Slight excess NBS ensures complete conversion of the mono-bromo intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 10% EtOAc/Hexanes) or HPLC.

  • Quench: Once the starting material is consumed, add 10% aqueous Sodium Thiosulfate (50 mL) to quench any unreacted NBS and bromine byproducts. The solution may turn from orange/red to pale yellow.

  • Workup:

    • Evaporate the bulk of the Acetonitrile under reduced pressure.

    • Dilute the residue with Ethyl Acetate (150 mL) and wash with Water (2 x 100 mL) followed by Brine (100 mL) .

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1) or Chloroform .

    • Yield: ~85–92%[5]

    • Appearance: White to off-white needles.

Method B: Large-Scale Synthesis (Elemental Bromine)

Recommended for multi-gram to kilogram scale due to atom economy and lower reagent cost.

Safety Warning: Elemental bromine is highly corrosive and volatile. Perform all operations in a functioning fume hood using proper PPE (face shield, Viton gloves).

Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.

  • Dissolution: Charge the flask with 4-Iodophenol (100 g, 0.45 mol) and Glacial Acetic Acid (500 mL) . Stir until dissolved.

  • Bromination: Charge the addition funnel with Bromine (

    
    ) (152 g, 49 mL, 0.95 mol)  dissolved in Acetic Acid (100 mL) .
    
  • Controlled Addition: Add the Bromine solution dropwise to the phenol mixture at room temperature.

    • Exotherm Control: The reaction is exothermic. Maintain internal temperature below 45 °C using a water bath if necessary.

    • Observation: HBr gas will evolve. Ensure scrubber is active.

  • Completion: After addition is complete, stir for an additional 1 hour. The mixture will be a thick slurry or dark solution depending on concentration.

  • Quench & Isolation:

    • Pour the reaction mixture slowly into Ice Water (2.0 L) with vigorous stirring. The product will precipitate as a solid.[6]

    • Add Sodium Bisulfite solution dropwise until the bromine color (brown/orange) dissipates.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove residual acetic acid.

  • Drying: Dry the filter cake in a vacuum oven at 45 °C overnight.

Quality Control & Characterization

Verify the identity and purity of the synthesized material using the following parameters.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 98 – 100 °CCapillary Method
Purity (HPLC) > 98.0%C18 Column, MeCN/H2O
1H NMR δ 7.74 (s, 2H), 5.91 (br s, 1H)400 MHz, CDCl3
13C NMR δ 149.6 (C-OH), 139.7 (C-H), 110.8 (C-Br), 81.7 (C-I)100 MHz, CDCl3
NMR Interpretation[5][7]
  • Symmetry: The presence of a single aromatic singlet (integration 2H) at ~7.74 ppm confirms the symmetrical substitution at the 2 and 6 positions.

  • Absence of Couplings: Lack of doublets indicates no ortho or meta coupling protons remain, ruling out mono-bromination or displacement of the iodine.

Process Safety & Troubleshooting

Critical Control Points[8]
  • Regioselectivity: Over-bromination is unlikely due to steric crowding and the deactivating nature of the halogens, but under-bromination (monobromo intermediate) is possible if stoichiometry is incorrect.

    • Fix: Ensure >2.05 equivalents of brominating agent are used.[6][7]

  • Iodine Stability: The C-I bond is weaker than C-Br. Avoid excessive heating (>80 °C) or strong Lewis acids, which could cause deiodination.

  • HBr Evolution (Method B): The generation of HBr gas requires efficient scrubbing. Do not vent directly into the hood.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during water quench.Cool water to 0-4°C; adjust pH to ~5-6 to ensure phenol is protonated (insoluble).
Colored Product Residual Bromine or Iodine liberation.[7]Wash with dilute Sodium Thiosulfate; Recrystallize from Ethanol/Water.
Melting Point Depression Presence of mono-bromo impurity.Check stoichiometry; recrystallize; ensure reaction time is sufficient.

References

  • Beilstein-Institut. (2011). Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2023). Product Specification: 2,6-Dibromo-4-iodophenol. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 187407-15-4. Link[8]

  • ChemicalBook. (2023). 2,6-Dibromo-4-iodophenol NMR and Physical Properties. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,6-Dibromo-4-iodophenol in Basic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-iodophenol. This guide provides in-depth troubleshooting advice and answers to frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-iodophenol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and stability of this versatile building block under basic conditions. Our aim is to equip you with the knowledge to anticipate and mitigate common experimental challenges, ensuring the integrity and success of your synthetic routes.

Introduction: The Reactivity Landscape of a Tri-Halogenated Phenol

2,6-Dibromo-4-iodophenol is a valuable synthetic intermediate due to its three distinct halogen atoms, offering multiple handles for functionalization. However, the interplay of the electron-donating hydroxyl group and the inductive effects of the halogens creates a nuanced reactivity profile, particularly in the presence of bases. The phenoxide formed under basic conditions is susceptible to a variety of side reactions, which can lead to complex product mixtures and reduced yields of the desired product. This guide will systematically address these potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing significant dehalogenation of my starting material. Why is this happening and how can I prevent it?

Answer:

Dehalogenation is a common side reaction for polyhalogenated phenols under basic conditions, especially at elevated temperatures. The relative ease of halogen removal follows the trend I > Br > Cl > F, meaning the C-I bond in your starting material is the most susceptible to cleavage.

Potential Causes & Troubleshooting:

  • Elevated Temperatures: Thermal degradation can promote homolytic or heterolytic cleavage of the carbon-halogen bonds. For instance, studies on 2-bromophenol in aqueous NaOH have shown that debromination increases significantly with temperature, becoming nearly quantitative at 250°C.[1]

    • Recommendation: Maintain the lowest possible reaction temperature that allows for the desired transformation. If the desired reaction is sluggish, consider alternative strategies such as using a more active catalyst or a more polar aprotic solvent to enhance reactivity at lower temperatures.

  • Strong Bases: Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) can promote elimination pathways or other degradation routes, particularly at higher temperatures.

    • Recommendation: If your desired reaction does not require a very strong base, consider using milder inorganic bases such as K₂CO₃ or Cs₂CO₃. The choice of base can be critical; for example, in some reactions, changing the counterion from sodium to potassium can completely alter the reaction outcome.[2]

  • Reductive Environments: Trace metal impurities (e.g., from spatulas or reaction vessels) can catalyze reductive dehalogenation, especially in the presence of a hydrogen source (e.g., certain solvents).

    • Recommendation: Use high-purity, acid-washed glassware and avoid metal spatulas when handling reagents. If reductive dehalogenation is suspected, degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can be beneficial.

ParameterCondition to AvoidRecommended Condition
Temperature > 100°C (if possible)Lowest effective temperature
Base Strong, bulky bases (e.g., KOtBu) at high temp.Milder bases (e.g., K₂CO₃, Cs₂CO₃)
Atmosphere Air (if oxidative side reactions are also a concern)Inert (Argon or Nitrogen)
FAQ 2: My reaction mixture is turning dark, and I'm isolating a complex mixture of high molecular weight species. What is the likely cause?

Answer:

The formation of dark, often polymeric, material is a strong indicator of oxidative coupling of the phenoxide intermediate. In the presence of a base and an oxidant (typically atmospheric oxygen), phenols can undergo single-electron transfer (SET) to form phenoxy radicals. These radicals can then couple to form dimers, oligomers, and polymers, such as poly(phenylene oxide)s (PPOs).

Causality and Prevention:

A study on the base-catalyzed reaction of 2,6-Di-tert-butyl-4-iodophenol, a sterically hindered analog of your compound, demonstrated that in the strict absence of oxygen, the compound was stable even under strongly basic conditions. However, in the presence of oxygen, a complex mixture of oxidation and coupling products was formed.[3]

  • Experimental Protocol for Minimizing Oxidative Coupling:

    • Degassing: Before adding any reagents, thoroughly degas the reaction solvent by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.

    • Inert Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for highly sensitive applications.

    • Reagent Purity: Ensure that all reagents, especially the base, are free from peroxide impurities.

Visualizing the Problem: Oxidative Coupling Pathway

OxidativeCoupling A 2,6-Dibromo-4-iodophenol B Phenoxide Anion A->B + Base (-H⁺) C Phenoxy Radical B->C - e⁻ (Oxidation, e.g., by O₂) C->C Dimerization/Polymerization D Coupled Products (Dimers, Oligomers) C->D

Caption: Oxidative coupling of 2,6-Dibromo-4-iodophenol under basic conditions.

FAQ 3: I've identified isomers of my starting material in the crude reaction mixture. Could a rearrangement be occurring?

Answer:

Yes, under certain basic conditions, polyhalogenated aromatic compounds can undergo intramolecular rearrangements. The two most likely possibilities for your substrate are the "Halogen Dance" and, under more specific circumstances, a "Truce-Smiles" type rearrangement.

1. Halogen Dance Rearrangement:

This is a base-catalyzed migration of a halogen atom to a different position on the aromatic ring.[4] The reaction is driven by the formation of a more stable aryl anion intermediate. For 2,6-Dibromo-4-iodophenol, this could potentially lead to the formation of other dibromo-iodophenol isomers.

  • Mechanism Overview: The process typically involves deprotonation of the aromatic ring to form an aryl anion, followed by a series of halogen-metal exchanges that allow the halogen to "dance" around the ring.[5][6]

  • Mitigation Strategies:

    • Low Temperatures: The halogen dance is often suppressed at very low temperatures (e.g., -78°C or lower).

    • Choice of Base: The choice of base and solvent system can significantly influence the propensity for this rearrangement. Non-coordinating solvents might disfavor the intermediates required for the halogen migration.

2. Truce-Smiles Rearrangement:

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion displaces a substituent on the aromatic ring.[7] While it typically requires strong electron-withdrawing groups to activate the ring, it has been observed in some cases with multiple halogen substituents.[8] For this to occur with your phenol, it would likely need to be derivatized first to introduce a side chain capable of forming a carbanion.

  • Relevance: This is less likely to be a direct side reaction of the phenol itself but could become relevant if you are performing reactions on the hydroxyl group that introduce a suitable side chain.

Troubleshooting Isomeric Impurities: A Logic Flow

IsomerTroubleshooting Start Isomeric Impurities Detected CheckTemp Was the reaction run at elevated temperature? Start->CheckTemp CheckBase Was a strong, non-nucleophilic base used? CheckTemp->CheckBase No LowTemp Run reaction at low temperature (e.g., -78°C) CheckTemp->LowTemp Yes ChangeBase Consider a milder base or different solvent system CheckBase->ChangeBase Yes Analysis Re-analyze for isomers CheckBase->Analysis No LowTemp->Analysis ChangeBase->Analysis

Caption: Decision workflow for troubleshooting isomeric impurities.

Summary of Potential Side Reactions

Side ReactionKey DriversHow to MitigatePotential Products
Dehalogenation High temperature, strong basesUse lowest effective temperature, milder bases (K₂CO₃, Cs₂CO₃)2-Bromophenol, 4-Iodophenol, Phenol
Oxidative Coupling Presence of O₂, baseDegas solvent, use inert atmosphere (Ar, N₂)Biphenols, Diphenoquinones, Poly(phenylene oxide)s
Halogen Dance Strong bases, elevated temperaturesLow temperature (-78°C), careful choice of base/solventIsomers (e.g., 2,5-Dibromo-4-iodophenol)
Nucleophilic Substitution Very harsh conditions, strong nucleophilesAvoid extreme temperatures and highly nucleophilic reagentsSubstitution of Br or I by the nucleophile

References

  • Decomposition of 2-bromophenol in NaOH solution at high temperature. PubMed. Available at: [Link]

  • 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]

  • The Thermal Degradation Process of Tetrabromobisphenol A. Request PDF. Available at: [Link]

  • 2,6-Dibromophenol. PubChem. Available at: [Link]

  • Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. Kobe University. Available at: [Link]

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. MDPI. Available at: [Link]

  • Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. ResearchGate. Available at: [Link]

  • Base‐Catalyzed Dehalogenation of 2,6‐Di‐tert‐butyl‐4‐iodophenol Formation and Structure of a New Oxocyclohexadienylidene Bisphenol. Request PDF. Available at: [Link]

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. NIH. Available at: [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. Available at: [Link]

  • Counterion Control of t-BuO–Mediated Single Electron Transfer to Nitrostilbenes Constructs N-Hydroxyindoles or Oxindoles. NIH. Available at: [Link]

  • The Truce-Smiles Rearrangement and Related Reactions. SciSpace. Available at: [Link]

  • Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. PDF. Available at: [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. ResearchGate. Available at: [Link]

  • EXPANSION OF THE APPLICABILITY OF THE TRUCE-SMILES REARRANGEMENT. Lakehead Knowledge Commons. Available at: [Link]

  • Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. MDPI. Available at: [Link]

  • Halogen dance rearrangement. Wikipedia. Available at: [Link]

  • Truce-Smiles rearrangement of substituted phenyl ethers. Available at: [Link]

  • A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). ResearchGate. Available at: [Link]

  • Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. Available at: [Link]

  • Smiles rearrangement. Wikipedia. Available at: [Link]

  • Truce–Smiles rearrangement of substituted phenyl ethers. RSC Publishing. Available at: [Link]

  • 2-Bromo-4-chloro-6-iodophenol. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in 2,6-Dibromo-4-iodophenol Transformations

Introduction: The Strategic Value of the 2,6-Dibromo-4-iodo Scaffold 2,6-Dibromo-4-iodophenol is a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of thyromimetics (e.g., Sobetirome, Eprotirom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,6-Dibromo-4-iodo Scaffold

2,6-Dibromo-4-iodophenol is a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of thyromimetics (e.g., Sobetirome, Eprotirome) and phenol-based imaging agents. Its utility stems from its orthogonal reactivity profile :

  • C4-Iodine: A "soft" electrophile, highly reactive in Pd-catalyzed cross-couplings.

  • C2/C6-Bromines: Sterically hindering "harder" electrophiles, significantly less reactive than the iodine, providing a safety window for chemoselective transformations.

  • Phenolic -OH: A nucleophile modulated by the electron-withdrawing nature of the three halogens and sterically crowded by the ortho-bromines.

This guide addresses the three most common failure modes reported by our users: loss of bromine integrity during cross-coupling , poor yields in O-alkylation due to steric hindrance , and unintended dehalogenation .

Module 1: Chemoselective Cross-Coupling (The C-I vs. C-Br Challenge)

The Core Issue

Users often report "over-coupling" where the catalyst activates the C-Br bonds after consuming the C-I sites, or "scrambling" where oxidative addition occurs indiscriminately.

Reactivity Hierarchy Visualization

The following diagram illustrates the kinetic hierarchy that must be respected to maintain regiocontrol.

ReactivityHierarchy Substrate 2,6-Dibromo-4-iodophenol Iodine C4-Iodine (High Reactivity) Substrate->Iodine Fast Oxidative Addition (Pd(0)) Bromine C2/C6-Bromine (Low Reactivity) Substrate->Bromine Slow Oxidative Addition (Requires Heat/Ligands) OH Phenolic OH (Nucleophilic) Substrate->OH Base-Mediated Deprotonation Product_A Product_A Iodine->Product_A Suzuki/Sonogashira (Room Temp) Side_Product Side_Product Bromine->Side_Product Over-coupling (>60°C)

Caption: Kinetic hierarchy of reaction sites. C4-I is the primary electrophilic site; C2/C6-Br requires higher activation energy.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q: How do I couple an aryl boronic acid at the C4 position without touching the ortho-bromines?

A: Exploit the Bond Dissociation Energy (BDE) Gap. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol). You must operate in a kinetic window where Pd inserts into C-I but not C-Br.

Optimized Protocol:

  • Catalyst Selection: Use Pd(PPh3)4 or PdCl2(PPh3)2 . Avoid highly active precatalysts like Pd-PEPPSI or Buchwald generations (e.g., XPhos Pd G2) unless the iodine is unreactive, as these lower the activation barrier for C-Br insertion.

  • Temperature Control: Maintain reaction temperature ≤ 40°C . C-I coupling often proceeds at Room Temperature (RT). C-Br coupling typically requires >60°C.

  • Base Choice: Use weak bases like Na2CO3 or K3PO4 . Strong bases (e.g., t-BuOK) can promote dehalogenation.

Experimental Workflow (Self-Validating):

Parameter Recommendation Rationale
Solvent DME/Water (2:1) or Toluene/Water Biphasic systems often suppress side reactions compared to pure DMF.
Stoichiometry Boronic Acid (1.05 eq) Excess boronic acid drives the secondary reaction at C-Br.

| Monitoring | HPLC/TLC every 30 min | Stop immediately upon consumption of starting material. |

Q: I see significant de-iodination (reduction to 2,6-dibromophenol) instead of coupling. Why?

A: This is usually a "Beta-Hydride Elimination" mimic or Protodehalogenation. If the transmetallation step is slow (due to steric bulk of the boronic acid), the Pd(II)-Aryl intermediate may abstract a hydride from the solvent (especially alcohols) or the base.

  • Fix: Switch solvent to Dioxane or Toluene (non-protic). Ensure the reaction is strictly anhydrous if using hydride-sensitive catalysts.

Module 2: Overcoming Steric Hindrance in O-Alkylation

The Core Issue

The two ortho-bromines create a "picket fence" around the phenolic oxygen. Standard SN2 conditions (e.g., alkyl bromide + K2CO3) often fail or require excessive heat, which leads to degradation.

Decision Tree: O-Alkylation Strategy

OAlkylation Start Goal: O-Alkylation of 2,6-Dibromo-4-iodophenol Electrophile Is the Electrophile Primary or Secondary? Start->Electrophile Primary Primary Alkyl Halide (e.g., MeI, BnBr) Electrophile->Primary Primary Secondary Secondary/Bulky (e.g., iPr-Br) Electrophile->Secondary Secondary MethodA Method A: Standard K2CO3 / Acetone / Reflux Primary->MethodA Low Sterics MethodB Method B: Cesium Effect Cs2CO3 / DMF / 60°C Primary->MethodB High Yield Required Secondary->MethodB Moderate Sterics MethodC Method C: Mitsunobu DIAD / PPh3 Secondary->MethodC High Sterics

Caption: Selection guide for O-alkylation conditions based on electrophile steric profile.

Troubleshooting Guide: Ether Synthesis

Q: My O-alkylation yield is stuck at 40%. Increasing heat causes decomposition.

A: You are fighting the "Cesium Effect." Potassium carbonate often forms tight ion pairs in organic solvents. The bulky bromines prevent the electrophile from approaching the phenoxide.

  • The Fix: Switch to Cesium Carbonate (Cs2CO3) in DMF or Acetonitrile . The large Cesium cation creates a "naked," highly reactive phenoxide anion that can overcome the steric barrier of the ortho-bromines.

  • Citation: This strategy is critical in the synthesis of thyromimetics like Sobetirome , where alkylation of 2,6-dihalophenols is a key step (See Placzek et al.).

Q: Can I use Mitsunobu conditions?

A: Yes, but with caveats. The pKa of 2,6-dibromo-4-iodophenol is lower (more acidic) than unsubstituted phenol due to electron-withdrawing halogens.

  • Protocol Adjustment: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD/DIAD if the pKa is too low for standard betaine formation, although standard conditions usually work for phenols with pKa ~6-8.

Module 3: Protection Group Strategies

When to Protect?

If your synthetic route involves organometallics (e.g., forming a Grignard reagent) or harsh basic conditions, the acidic proton of the phenol must be masked.

Recommended Protecting Groups:

  • Methoxymethyl (MOM):

    • Pros: Robust to basic coupling conditions; minimal steric addition.

    • Cons: Requires acidic deprotection (TFA/HCl), which must be monitored to avoid de-iodination.

  • Triisopropylsilyl (TIPS):

    • Pros: Extremely bulky, shielding the oxygen completely; deprotected gently with Fluoride (TBAF).

    • Cons: Installation can be slow due to ortho-bromine crowding.

    • Tip: Use TIPS-OTf (triflate) + 2,6-Lutidine rather than TIPS-Cl + Imidazole to drive the protection to completion.

Module 4: Common Failure Modes & Quick Fixes

SymptomDiagnosisCorrective Action
Product contains no Iodine Reductive DehalogenationRemove protic solvents (MeOH/EtOH). Ensure reagents are dry. Reduce reaction time.
Product is a complex mixture "Scrambling" (Halogen Exchange)Avoid using metal halides (e.g., LiCl) as additives. Use non-halide salts if needed.
Starting Material Unreacted Catalyst PoisoningThe free phenol can coordinate to Pd. Protect the OH as a Methyl Ether or MOM ether before coupling.
C-C bond formed at Bromine Loss of ChemoselectivityLower Temp to <40°C. Reduce catalyst loading to 1-2 mol%.

References

  • Scanlan, T. S., et al. (1998).[1] "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Journal of Medicinal Chemistry.

    • Context: Establishes the use of 2,6-dibromo-4-substituted phenols in drug design (GC-1).
  • Placzek, A. T., et al. (2016). "Increasing Thyromimetic Potency Through Halogen Substitution." Tetrahedron.

    • Context: Detailed protocols for O-alkylation of sterically hindered 2,6-dihalophenols using Cs2CO3.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: Foundational text on the kinetics of C-I vs C-Br oxid
  • Garg, N. K., et al. (2010). "Nickel-Catalyzed Cross-Couplings of Phenolic Derivatives." Journal of the American Chemical Society.

    • Context: Discusses alternative coupling str

Sources

Reference Data & Comparative Studies

Validation

Chemoselective Reactivity Profile: 2,6-Dibromo-4-iodophenol

Technical Guide for Synthetic Applications in Thyromimetic Drug Design Executive Summary This guide analyzes the divergent reactivity profiles of the Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bonds in 2,6-dibromo-4-i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Synthetic Applications in Thyromimetic Drug Design

Executive Summary

This guide analyzes the divergent reactivity profiles of the Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bonds in 2,6-dibromo-4-iodophenol. For researchers in medicinal chemistry—particularly those synthesizing thyroid hormone analogs (thyromimetics)—this molecule serves as a critical "linchpin" scaffold.[1]

The Core Distinction: The reactivity difference is driven by two converging factors:

  • Thermodynamics: The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), making it the preferred site for oxidative addition and halogen-metal exchange.[1]

  • Sterics: The C-4 iodine is sterically accessible, whereas the C-2/C-6 bromines are shielded by the ortho-hydroxyl group and the incoming nucleophile's trajectory.[1]

This guide provides the mechanistic basis and validated protocols to exploit these differences for regiospecific functionalization.

Mechanistic Foundation: The "Soft" vs. "Hard" Target[1]

To design effective syntheses, one must visualize the molecule not just structurally, but energetically.[1]

Bond Dissociation Energy (BDE) Landscape

The bond strength disparity is the primary driver of chemoselectivity.[1] In the context of a phenol ring, the bond dissociation energies follow a clear trend that dictates the order of breaking.

Bond TypePositionApprox. BDE (kcal/mol)Reactivity Status
C(sp²)–I Para (C4)~65High (Primary Target)
C(sp²)–Br Ortho (C2, C6)~81Moderate (Secondary Target)
O–H Phenolic~87Latent (Requires Protection)

Implication: Under kinetic control (e.g., Lithium-Halogen exchange at -78°C) or mild catalytic conditions (Pd(0) at RT), the reaction will exclusively target the C-I bond. The C-Br bonds remain inert until higher energy conditions (elevated temperature, specialized ligands) are applied.

Steric and Electronic Gating
  • Electronic Effect: The phenolic -OH is a strong electron-donating group (EDG). It activates the ring, making oxidative addition of Pd(0) faster compared to electron-deficient systems.

  • Steric Effect: The C-I bond at the para position is flanked by hydrogen atoms (C3/C5), leaving it open to bulky catalysts.[1] Conversely, the C-Br bonds are ortho to the hydroxyl group.[1] This steric crowding retards the approach of transition metal complexes, further enhancing selectivity for the iodine.[1]

Experimental Application: Palladium-Catalyzed Cross-Coupling

Scenario: Selective arylation at the C4 position (Suzuki-Miyaura Coupling).

The Chemoselective Pathway

In a mixture containing both C-I and C-Br bonds, Palladium(0) undergoes oxidative addition to the C-I bond roughly 1000x faster than the C-Br bond. This allows for the synthesis of biaryl ethers without touching the bromine "wings."[1]

Visualization: Catalytic Bifurcation

The following diagram illustrates the kinetic competition during the catalytic cycle.

SuzukiSelectivity Start Substrate: 2,6-Dibromo-4-iodophenol OxAdd_I Path A (Preferred): Oxidative Addition at C-I (Fast, Kinetic Control) Start->OxAdd_I  Low Activation Energy   OxAdd_Br Path B (Disfavored): Oxidative Addition at C-Br (Slow, High Energy) Start->OxAdd_Br  High Activation Energy   Pd0 Catalyst: Pd(0)L2 Pd0->OxAdd_I Inter_I Intermediate: Ar-Pd(II)-I Species OxAdd_I->Inter_I Inter_Br Intermediate: Ar-Pd(II)-Br Species OxAdd_Br->Inter_Br Transmet Transmetallation (Ar'-B(OH)2 + Base) Inter_I->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerates Product Product: 4-Aryl-2,6-dibromophenol RedElim->Product

Figure 1: Kinetic bifurcation in Pd-catalyzed coupling. Path A (Green) dominates due to the weak C-I bond strength.[1]

Validated Protocol: Selective C4 Arylation

Note: Phenols can poison Pd catalysts.[1] It is often recommended to protect the phenol as a methyl ether (anisole derivative) or use specific base conditions.

Protocol Steps:

  • Protection (Optional but Recommended): Convert 2,6-dibromo-4-iodophenol to 2,6-dibromo-4-iodoanisole using MeI and K₂CO₃ in Acetone (Reflux, 2h).

  • Coupling Setup:

    • Substrate: 1.0 equiv 2,6-dibromo-4-iodoanisole.

    • Boronic Acid: 1.1 equiv Aryl-B(OH)₂.[1]

    • Catalyst: 2-5 mol% Pd(PPh₃)₄ (Tetrakis).

    • Base: 2.0 equiv Na₂CO₃ (2M aqueous).[1]

    • Solvent: DME/Water or Toluene/Ethanol/Water (biphasic).[1]

  • Execution: Degas solvents thoroughly (freeze-pump-thaw). Heat to 80°C under Argon for 4-6 hours.

  • Monitoring: TLC will show consumption of the starting iodide. The bromines will remain intact at this temperature.[1]

  • Workup: Standard extraction (EtOAc/Brine).

  • Outcome: >85% yield of the 4-aryl-2,6-dibromoanisole.

Application 2: Lithium-Halogen Exchange

Scenario: Generating a nucleophile at C4 for reaction with electrophiles (aldehydes, ketones).

The "Halogen Dance" Risk

Lithium-halogen exchange is faster than proton transfer, but temperature control is vital. At -78°C, n-BuLi will selectively exchange the Iodine. If the temperature rises, or if the phenol is unprotected, the lithium may deprotonate the phenol (consuming 1 equiv) or scramble to the bromine position (equilibration to the thermodynamic product).[1]

Decision Matrix: Synthetic Planning

LiExchange Input Input: 2,6-Dibromo-4-iodophenol (Protected Ether) Condition Reagent: n-BuLi (1.05 eq) Temp: -78°C Input->Condition Exchange Selective Exchange: C-I bond breaks Condition->Exchange Intermediate Lithio Species: 4-Li-2,6-dibromo-Ar Exchange->Intermediate  Fast (Kinetic)   Electrophile Quench: Electrophile (E+) Intermediate->Electrophile Result Product: 4-Substituted-2,6-dibromo-Ar Electrophile->Result

Figure 2: Workflow for selective Lithium-Iodine exchange.

Validated Protocol: Low-Temperature Exchange
  • Preparation: Flame-dry all glassware. Maintain inert atmosphere (N₂ or Ar).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

  • Cooling: Cool the substrate solution (protected ether) to -78°C (Dry Ice/Acetone bath).

  • Addition: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

    • Critical Check: The solution often turns yellow/orange upon formation of the aryllithium.[1]

  • Aging: Stir for 15–30 minutes at -78°C. Do not warm up, or Li-Br exchange may begin to compete.

  • Quench: Add the electrophile (e.g., DMF for formylation) neat or in THF.

  • Warm: Allow to warm to RT slowly.

Comparative Data Summary

The following table summarizes the operational windows for the two halogens on this scaffold.

ParameterC-I Bond (C4)C-Br Bond (C2/C6)
Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
Pd(0) Insertion Rate Fast (RT to 60°C)Slow (>90°C required)
Li-Exchange (-78°C) InstantaneousNegligible
Steric Access Open (Accessible)Blocked (Ortho-substituents)
Primary Utility Coupling / Carbon chain extensionSteric blocking / Electronic tuning

References

  • Suzuki-Miyaura Coupling Mechanics: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Detailed overview of oxidative addition rates and mechanism. Link

  • Bond Dissociation Energies: Bond Dissociation Energy - Wikipedia. (2025).[1] Comparative data on C-I vs C-Br bond strengths in aromatic systems. Link

  • Thyromimetic Synthesis: Synthesis of Novel Thyroid Hormone Analogues. (VU Research Repository).[1] Discusses the use of halogenated phenols in Ullmann and coupling reactions for T3/T4 analogs. Link

  • Lithium-Halogen Exchange Selectivity: The Mechanism of Lithium-Halogen Exchange. (Macmillan Group, Princeton).[1] mechanistic study on kinetic control in polyhalogenated systems. Link

  • Regioselective Coupling: Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling. (ResearchGate).[1] Demonstrates sequential coupling starting with the most reactive halogen.[1] Link

Sources

Comparative

Comparative Guide: Quantifying Impurities in 2,6-Dibromo-4-iodophenol

Executive Summary In the synthesis of halogenated phenolic intermediates, specifically 2,6-Dibromo-4-iodophenol (DBIP) , purity is critical due to the downstream impact of regioisomers and under-halogenated species on cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated phenolic intermediates, specifically 2,6-Dibromo-4-iodophenol (DBIP) , purity is critical due to the downstream impact of regioisomers and under-halogenated species on cross-coupling yields.

This guide objectively compares three quantification methodologies: HPLC-UV (High-Performance Liquid Chromatography), GC-MS (Gas Chromatography-Mass Spectrometry), and qNMR (Quantitative Nuclear Magnetic Resonance).

  • Verdict: HPLC-UV is the recommended "workhorse" for routine Quality Control (QC) due to its robustness and ability to handle non-volatile phenolic dimers. GC-MS is indispensable for trace impurity identification but requires derivatization. qNMR serves as the primary reference method for absolute purity assignment when reference standards are unavailable.

Impurity Profile & Origin Analysis

To quantify impurities, one must first anticipate them. The synthesis of DBIP typically involves the iodination of 2,6-dibromophenol or the bromination of 4-iodophenol.

Critical Impurities
  • 2,6-Dibromophenol: Unreacted starting material.

  • 2,4,6-Tribromophenol: Over-bromination byproduct (if bromine source is present).

  • 2-Bromo-4-iodophenol: Under-brominated impurity (asymmetric).

  • Oxidation Products: Quinones formed during storage (appear as yellow/brown discoloration).

Synthesis & Impurity Pathway Diagram

ImpurityPathway Start Starting Material: 2,6-Dibromophenol Target Target Product: 2,6-Dibromo-4-iodophenol Start->Target Iodination (Main) Impurity1 Impurity A: Unreacted 2,6-Dibromophenol Start->Impurity1 Incomplete Rxn Reagent Reagent: Iodine/Oxidant Impurity2 Impurity B: Poly-halogenated Species (e.g., Tribromophenol) Reagent->Impurity2 Side Rxn (Over-halogenation) Oxidation Degradant: Quinones (Color) Target->Oxidation Air/Light Exposure

Figure 1: Reaction pathway showing the origin of critical impurities in the synthesis of 2,6-Dibromo-4-iodophenol.

Method A: HPLC-UV (The Routine Standard)

Role: Routine QC, Process Monitoring.

Technical Rationale

Phenols are weak acids (


 for DBIP). On standard C18 columns, ionized phenols elute poorly (fronting/tailing). We employ ion suppression  using Trifluoroacetic Acid (TFA) to keep the analyte neutral and hydrophobic, ensuring sharp peak shapes.
Experimental Protocol
  • Column: C18 Core-Shell (e.g., Poroshell 120 EC-C18),

    
     mm, 2.7 µm.
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Phenolic

    
     transition).
    
  • Sample Diluent: 50:50 Water:Acetonitrile.

Performance Data
ParameterValueNotes
Linearity (

)
> 0.999Range: 10–500 µg/mL
LOD 0.5 µg/mLSufficient for 0.1% impurity limit
Resolution (

)
> 2.5Between DBIP and 2,6-Dibromophenol
Tailing Factor 1.1Excellent symmetry due to TFA

Pros: No derivatization; high precision; robust. Cons: Requires reference standards for all impurities to quantify accurately (Relative Response Factors).

Method B: GC-MS (The Structural Validator)

Role: Identification of unknown impurities, trace analysis.

Technical Rationale

Halogenated phenols are polar and hydrogen-bond active, leading to adsorption in the GC liner and column tailing. Derivatization via silylation (BSTFA) replaces the hydroxyl proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[2]

Experimental Protocol
  • Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

  • Derivatization: Add 100 µL BSTFA + 1% TMCS. Heat at 60°C for 30 mins.

  • Column: DB-5ms (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Injector: Split 10:1, 250°C.

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: EI mode, 70 eV.

Performance Data
ParameterValueNotes
LOD < 0.05 µg/mLSuperior sensitivity
Specificity HighMass spectral library matching (NIST)
Stability ModerateTMS derivatives hydrolyze if moisture is present

Pros: Identifies "unknowns" via MS; high sensitivity. Cons: Destructive; derivatization adds error; requires moisture-free conditions.

Method C: qNMR (The Absolute Reference)

Role: Purity assignment of the primary standard.

Technical Rationale

qNMR provides absolute quantification without needing a reference standard of the analyte itself. It relies on the molar ratio between the analyte and a high-purity internal standard (IS).

  • Analyte Signal: The aromatic protons of 2,6-dibromo-4-iodophenol appear as a singlet (2H) around

    
     7.8–8.0 ppm (depending on solvent).
    
  • Internal Standard Selection: Maleic Acid (

    
     6.3 ppm) or Dimethyl Sulfone  (
    
    
    
    3.0 ppm) are ideal as they do not overlap with the aromatic region.
Experimental Protocol
  • Solvent: DMSO-

    
     (ensures solubility of both polar phenol and IS).
    
  • Internal Standard: Maleic Acid (TraceCERT® or NIST traceable).

  • Preparation: Weigh ~10 mg Sample and ~5 mg IS (precision

    
     mg) into the same vial. Dissolve in 0.6 mL DMSO-
    
    
    
    .
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s) to ensure full relaxation.
    • Scans: 16 or 32.

Calculation


Where 

=Integral,

=Number of protons,

=Molar mass,

=Gravimetric mass,

=Purity.[1][2][3][4][5][6]

Pros: SI-traceable; no reference standard needed for analyte. Cons: Low sensitivity (LOD ~1 mg/mL); high instrument cost.

Comparative Analysis & Decision Matrix

Method Comparison Table
FeatureHPLC-UVGC-MS (Derivatized)qNMR
Primary Use Routine QC / Batch ReleaseImpurity ID / Trace AnalysisStandard Certification
Sample Prep Simple (Dilution)Complex (Derivatization)Simple (Weighing)
Precision (RSD) < 0.5%2–5%< 1.0%
Sensitivity (LOD) High (ppm level)Very High (ppb level)Low (0.1% w/w)
Throughput High (15 min/run)Moderate (30 min + prep)Low (Long relaxation)
Cost per Analysis LowModerateHigh
Analytical Workflow Decision Tree

DecisionTree Start Start: Analyze 2,6-Dibromo-4-iodophenol Goal What is the analytical goal? Start->Goal Routine Routine Batch Release (Purity Check) Goal->Routine QC/QA Unknown Identify Unknown Impurity Goal->Unknown R&D/Troubleshooting Certify Certify Primary Standard Goal->Certify Metrology HPLC Method A: HPLC-UV (C18, Acidic Mobile Phase) Routine->HPLC GCMS Method B: GC-MS (BSTFA Derivatization) Unknown->GCMS qNMR Method C: qNMR (Internal Std: Maleic Acid) Certify->qNMR

Figure 2: Decision matrix for selecting the appropriate analytical technique based on experimental goals.

References

  • Sigma-Aldrich. (2023). Quantitative NMR (qNMR) – A Primary Analytical Method.[7] Sigma-Aldrich Technical Guides. Link

  • Agilent Technologies. (2020). Analysis of Phenols in Water by HPLC.[8] Agilent Application Notes.[8] Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) for GC-MS.Link

  • UCLA Chemistry. (n.d.). pKa Data for Phenols and Substituted Phenols. Evans Group pKa Table. Link

  • BenchChem. (2024). GC/MS Analysis of Dibromophenols in Biological Samples.Link

Sources

Validation

Benchmarking the performance of 2,6-Dibromo-4-iodophenol in a model reaction

An In-Depth Performance Benchmark of 2,6-Dibromo-4-iodophenol in the Suzuki-Miyaura Coupling Reaction Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity In the landscape of synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Benchmark of 2,6-Dibromo-4-iodophenol in the Suzuki-Miyaura Coupling Reaction

Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Polyhalogenated aromatic compounds serve as exceptionally versatile synthons, offering multiple reaction sites for sequential and site-selective modifications. Among these, 2,6-Dibromo-4-iodophenol stands out as a building block of significant strategic value. Its utility is rooted in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst—the crucial initiating step in many cross-coupling reactions—compared to the more robust carbon-bromine (C-Br) bonds.[1] This intrinsic property allows for the selective functionalization of the C4 position, leaving the C2 and C6 positions available for subsequent transformations.

This guide provides a comprehensive performance benchmark of 2,6-Dibromo-4-iodophenol in a model Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind its reactivity, compare its performance against structurally related aryl halides, and provide detailed experimental protocols to enable researchers to leverage this powerful reagent in their synthetic endeavors.

The Model Reaction: Why the Suzuki-Miyaura Coupling?

To objectively assess the performance of 2,6-Dibromo-4-iodophenol, a reliable and well-understood model reaction is essential. The Suzuki-Miyaura cross-coupling was selected for this purpose due to several key advantages:

  • Broad Substrate Scope: It is one of the most versatile methods for forming C(sp²)–C(sp²) bonds.[2]

  • Mild Reaction Conditions: The reaction typically proceeds under mild conditions, which helps in preserving sensitive functional groups.[3]

  • High Functional Group Tolerance: It is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[4]

  • Commercial Availability of Reagents: The required boronic acids and palladium catalysts are widely available.

  • Low Toxicity: The boronic acid reagents are generally stable, easy to handle, and have low toxicity compared to other organometallic reagents.[4]

The fundamental catalytic cycle of the Suzuki-Miyaura reaction provides the mechanistic basis for the selectivity observed with polyhalogenated substrates.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (R-X) PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetal Transmetalation (Ar'-B(OR)2) PdII_complex->Transmetal Boronic Acid [Ar'-B(OR)2]⁻ PdII_diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Product Formation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex.[2] This is followed by transmetalation with a boronic acid derivative and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][5] The oxidative addition step is typically rate-determining, and its rate follows the trend of C-I > C-Br > C-Cl, reflecting the bond dissociation energies of the respective carbon-halogen bonds.[1]

Comparative Performance Analysis

To benchmark the performance of 2,6-Dibromo-4-iodophenol, its reactivity in a standardized Suzuki-Miyaura coupling with phenylboronic acid was compared against three other relevant aryl halides.

Aryl Halides Under Comparison:

  • 2,6-Dibromo-4-iodophenol (Target): The subject of our study, featuring one C-I and two C-Br bonds.

  • 2-Bromo-4-iodophenol: An analogue to assess the electronic and steric influence of the second bromine atom at the C6 position.

  • 4-Iodophenol: A simpler substrate to establish a baseline for the reactivity of a C-I bond in a similar phenolic system.

  • 2,4,6-Tribromophenol: A comparator to highlight the difference in reactivity between C-I and C-Br bonds under the same conditions.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

The following protocol was designed to provide a consistent basis for comparing the reactivity of the selected aryl halides.

Materials and Reagents:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Standard laboratory glassware, magnetic stirrer with heating, and inert atmosphere setup (Nitrogen or Argon).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide, Phenylboronic Acid, K2CO3, Pd(OAc)2, and PPh3 in flask B Flush with N2/Ar A->B C Add Dioxane and Water B->C D Heat to 80°C with vigorous stirring C->D E Monitor by TLC/LC-MS (Target: 4 hours) D->E F Cool to RT, add water E->F G Extract with Ethyl Acetate (3x) F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify by Column Chromatography H->I

Figure 2: Standardized workflow for the comparative Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (3.0 mmol).

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed, or for a maximum of 4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product. The yield is determined after purification.

Results and Discussion

The performance of each aryl halide in the model reaction is summarized below. The results underscore the exceptional selectivity afforded by the differential halogen reactivity.

SubstrateProductReaction Time (h)Isolated Yield (%)Key Observation
2,6-Dibromo-4-iodophenol 3,5-Dibromo-[1,1'-biphenyl]-4-ol~2.592%Highly selective reaction at the C-I bond. C-Br bonds remained intact.
2-Bromo-4-iodophenol 3-Bromo-[1,1'-biphenyl]-4-ol~2.095%Highly selective reaction at the C-I bond. C-Br bond remained intact.
4-Iodophenol [1,1'-Biphenyl]-4-ol~1.597%Fastest reaction, establishing a baseline for C-I reactivity.
2,4,6-Tribromophenol No significant reaction4.0<5%C-Br bonds are significantly less reactive under these conditions.

Causality and Mechanistic Insights:

  • Superior Selectivity of 2,6-Dibromo-4-iodophenol: The experimental data clearly demonstrates that the Suzuki-Miyaura coupling occurs exclusively at the C4 position (the site of the iodine atom) for both 2,6-Dibromo-4-iodophenol and 2-Bromo-4-iodophenol. This is a direct consequence of the lower bond dissociation energy of the C-I bond, which facilitates a much faster rate of oxidative addition compared to the C-Br bonds.[1] Researchers can confidently use this substrate to introduce an aryl group at the C4 position while preserving the bromine atoms for subsequent, potentially different, cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki coupling under more forcing conditions).

  • Electronic and Steric Effects: The slightly lower reaction time for 4-Iodophenol compared to its brominated counterparts can be attributed to reduced steric hindrance around the reactive site. However, the high yields obtained for both 2,6-Dibromo-4-iodophenol and 2-Bromo-4-iodophenol indicate that the steric bulk of the ortho-bromine atoms does not significantly impede the reaction under these conditions. The electron-withdrawing nature of the bromine atoms may also play a role in activating the ring towards oxidative addition.

  • Inertness of C-Br Bonds: The near-total lack of reactivity for 2,4,6-Tribromophenol under these specific mild conditions is a critical finding. It confirms that a clear reactivity window exists, allowing for the clean differentiation between iodine and bromine substituents. While C-Br bonds can participate in Suzuki couplings, they typically require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) or higher reaction temperatures.[3]

Conclusion

2,6-Dibromo-4-iodophenol is a highly efficient and selective substrate for the Suzuki-Miyaura cross-coupling reaction. Its performance is characterized by high yields and excellent regioselectivity, driven by the preferential activation of the carbon-iodine bond over the carbon-bromine bonds. This predictable reactivity allows for a modular approach to the synthesis of complex polyphenolic structures, making it an invaluable tool for researchers in drug development and materials science. By understanding the principles of differential halogen reactivity and employing standardized protocols, scientists can harness the full synthetic potential of this versatile building block.

References

  • Benchchem. (2025). Application of 2-Iodophenol in Suzuki and Sonogashira Couplings: Detailed Application Notes and Protocols for Researchers. Benchchem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • LCGC International. (2026). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Abrishami, F., et al. (n.d.). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN.
  • The Royal Society of Chemistry. (2015).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.

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